molecular formula C15H17NO B11742111 1-(7-Methoxy-1-naphthyl)cyclobutanamine

1-(7-Methoxy-1-naphthyl)cyclobutanamine

Cat. No.: B11742111
M. Wt: 227.30 g/mol
InChI Key: DMKBNDFNNDCXBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Methoxy-1-naphthyl)cyclobutanamine is an organic compound with the molecular formula C15H17NO It features a naphthalene ring substituted with a methoxy group at the 7th position and a cyclobutanamine group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Methoxy-1-naphthyl)cyclobutanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 7-methoxy-1-naphthaldehyde and cyclobutanamine.

    Condensation Reaction: The aldehyde group of 7-methoxy-1-naphthaldehyde reacts with cyclobutanamine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(7-Methoxy-1-naphthyl)cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The naphthalene ring can be reduced under hydrogenation conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: 1-(7-Hydroxy-1-naphthyl)cyclobutanamine.

    Reduction: 1-(7-Methoxy-1,2,3,4-tetrahydronaphthyl)cyclobutanamine.

    Substitution: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

1-(7-Methoxy-1-naphthyl)cyclobutanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(7-Methoxy-1-naphthyl)cyclobutanamine involves its interaction with specific molecular targets. The methoxy group and the amine group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Naphthyl)cyclobutanamine: Lacks the methoxy group, resulting in different chemical and biological properties.

    2-Methoxy-1-naphthaleneboronic acid: Contains a boronic acid group instead of the cyclobutanamine group.

    1-Methoxynaphthalene: Lacks the cyclobutanamine group, used in different chemical contexts.

Uniqueness

1-(7-Methoxy-1-naphthyl)cyclobutanamine is unique due to the presence of both the methoxy group and the cyclobutanamine group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

1-(7-methoxynaphthalen-1-yl)cyclobutan-1-amine

InChI

InChI=1S/C15H17NO/c1-17-12-7-6-11-4-2-5-14(13(11)10-12)15(16)8-3-9-15/h2,4-7,10H,3,8-9,16H2,1H3

InChI Key

DMKBNDFNNDCXBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=C2C3(CCC3)N)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.